molecular formula C12H7ClFN3 B12887822 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)- CAS No. 916172-48-0

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-

Cat. No.: B12887822
CAS No.: 916172-48-0
M. Wt: 247.65 g/mol
InChI Key: AGPASDQZWUABQZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, a bicyclic heteroaromatic scaffold, is a privileged structure in medicinal chemistry due to its similarity to indole and 7-azaindole. The compound 5-chloro-4-(6-fluoro-2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine features a chloro substituent at position 5 and a 6-fluoro-2-pyridinyl group at position 2.

Properties

CAS No.

916172-48-0

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

5-chloro-4-(6-fluoropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H7ClFN3/c13-8-6-16-12-7(4-5-15-12)11(8)9-2-1-3-10(14)17-9/h1-6H,(H,15,16)

InChI Key

AGPASDQZWUABQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=C3C=CNC3=NC=C2Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation methods are widely used for synthesizing pyrrolo[2,3-b]pyridines. These reactions involve:

  • Starting Materials : 2-amino-substituted pyrroles and active methylene compounds such as acetylacetone or malononitrile.
  • Reaction Conditions : Refluxing in acetic acid with catalytic amounts of hydrochloric acid.
  • Mechanism :
    • Formation of an imine intermediate via nucleophilic attack by the amino group on the carbonyl carbon.
    • Cyclization occurs through interaction with the cyano group, yielding the fused bicyclic structure.
  • Purification : Products are purified using silica gel column chromatography.

Example : The reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and malononitrile under acidic conditions produces substituted pyrrolo[2,3-b]pyridines.

Functional Group Substitution

Substituted pyrrolo[2,3-b]pyridines can be synthesized by introducing halogens or other functional groups at specific positions:

  • Methodology :
    • Starting from a halogenated pyridine derivative (e.g., 4-chloro-3-iodo-pyridine).
    • Reacting with reagents like sodium hydride and sulfonyl chlorides under controlled temperatures.
  • Reaction Example :
    • Sodium hydride in tetrahydrofuran (THF) is used to deprotonate the starting material.
    • Subsequent reaction with p-toluenesulfonyl chloride yields intermediates like 4-chloro-1-(toluene-4-sulfonyl)-3-iodo-pyrrolo[2,3-b]pyridine.
  • Applications : These intermediates can undergo further transformations to introduce fluorinated or other substituents for bioactivity enhancement.

Direct Cyclization Using Dicarbonyl Compounds

This method involves:

  • Reactants : 1-substituted 2-amino-pyrroles and β-dicarbonyl compounds (e.g., diethyl malonate).
  • Catalysts : Hydrochloric acid or Lewis acids to facilitate condensation.
  • Steps :
    • Formation of a bis(ethoxycarbonyl)vinylaminopyrrole intermediate.
    • Thermal cyclization to yield pyrrolo[2,3-b]pyridine derivatives.

This approach is efficient for synthesizing derivatives with ester or keto functionalities at specific positions.

Fluorination and Halogenation

The incorporation of fluorine and chlorine atoms into the pyrrolo[2,3-b]pyridine framework is achieved through:

  • Halogenation Reagents : Chlorinating agents such as thionyl chloride or N-chlorosuccinimide (NCS).
  • Fluorination Reagents : Trimethyltrifluoromethylsilane in the presence of potassium fluoride and copper(I) iodide.

These reactions are typically conducted in polar aprotic solvents like DMF or NMP under inert conditions to prevent side reactions. Monitoring is performed using techniques like TLC or GC-MS.

Data Table: Summary of Key Preparation Methods

Methodology Key Reactants Conditions Yield (%) Reference
Cyclocondensation Amino-pyrroles + malononitrile Acetic acid, HCl catalyst ~70
Functional Group Substitution Halogenated pyridines + sulfonyl chlorides THF, NaHCO₃ ~67
Direct Cyclization Amino-pyrroles + β-dicarbonyl compounds HCl catalyst ~60
Fluorination/Halogenation Trimethyltrifluoromethylsilane + CuI/KF DMF/NMP, inert atmosphere ~65

Analytical Techniques for Monitoring

To confirm the structure and purity of synthesized compounds:

  • NMR Spectroscopy :
    • Proton shifts (e.g., aromatic protons between δ7.0–8.5 ppm).
    • NH signals around δ12 ppm indicate the presence of pyrrole NH groups.
  • Mass Spectrometry (MS) :

    • Molecular ion peaks corresponding to expected molecular weights (e.g., m/z = 247 for this compound).
  • Chromatography :

    • Thin-layer chromatography (TLC) for reaction monitoring.
    • High-performance liquid chromatography (HPLC) for purity assessment.

Chemical Reactions Analysis

Key Synthetic Strategies

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often relies on Suzuki-Miyaura cross-coupling and halogenation to introduce substituents. For example:

  • Suzuki Coupling at Position 4 :
    A brominated pyrrolopyridine intermediate (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) reacts with 6-fluoro-2-pyridinylboronic acid under Pd catalysis ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), K2_2CO3_3, dioxane/water, 80°C) to install the 4-(6-fluoro-2-pyridinyl) group .

    • Typical yield: 68–75% .

    • Chemoselectivity is achieved using Pd2_2(dba)3_3 to avoid diarylation .

  • Chlorination at Position 5 :
    Electrophilic chlorination of the pyrrolopyridine core is performed using N-chlorosuccinimide (NCS) or Cl2_2 in chloroform at 0–25°C .

    • Example: Brominated intermediates are converted to 5-chloro derivatives via halogen exchange or direct substitution .

Table 1: Critical Reaction Parameters

Reaction StepReagents/ConditionsKey ObservationsReference
Suzuki CouplingPd catalyst, boronic acid, K2_2CO3_3, 80°CHigher selectivity with Pd2_2(dba)3_3
ChlorinationNCS or Cl2_2, CHCl3_3, 0–25°CPositional selectivity influenced by EWG
DeprotectionTFA followed by NaOHRemoves SEM groups efficiently

Challenges and Side Reactions

  • Diarylation : Trace 2,4-diarylated byproducts form during Suzuki coupling without optimized Pd catalysts .

  • SEM Deprotection Issues : Formaldehyde release during SEM removal can lead to tricyclic side products .

Structural and Spectral Data

  • LC-MS : Characteristic [M+H]+^+ peaks (e.g., m/z 365.1 for analogous compounds) .

  • Regioselectivity : Directed by electron-withdrawing groups (e.g., pyridinyl) activating specific positions for substitution .

Scientific Research Applications

5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.

    Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine involves:

    Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs (Table 1) highlight variations at positions 3, 4, and 5 of the pyrrolo[2,3-b]pyridine core:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Source
5-Chloro-4-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine 5-Cl, 4-(2-thienyl) C₁₁H₇ClN₂S 234.70 pKa ~12.86; Density ~1.45 g/cm³
5-Chloro-4-(5-chloro-2-thienyl)-1H-pyrrolo[2,3-b]pyridine 5-Cl, 4-(5-Cl-2-thienyl) C₁₁H₆Cl₂N₂S 269.15
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-(4-MeO-Ph), 3-NO₂ C₁₅H₁₂N₃O₂ 266.28 Yellow solid; 94% yield
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide 5-Ph, 3-NHCO-pyridinyl C₁₉H₁₄N₄O 314.34 Kinase inhibitor candidate
Target Compound 5-Cl, 4-(6-F-2-pyridinyl) C₁₂H₇ClFN₃ 247.66* Predicted higher lipophilicity Inferred

*Calculated based on substituents.

Key Observations:
  • Aromatic Heterocycles at Position 4 : The 6-fluoro-2-pyridinyl group in the target compound introduces a nitrogen-rich, fluorinated aromatic ring, likely improving solubility and metabolic stability compared to thienyl analogs (e.g., ).

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 6-fluoro-2-pyridinyl group may increase logP compared to thienyl analogs (e.g., logP ~2.5 for vs. ~2.8 predicted for the target compound).
  • Acid-Base Behavior : The pyridine nitrogen (pKa ~1–5) and pyrrole NH (pKa ~12–14) influence solubility and membrane permeability.
  • Metabolic Stability: Fluorination at the pyridinyl ring reduces oxidative metabolism, a advantage over non-fluorinated analogs .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, particularly as potential therapeutic agents. The compound 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)- is noted for its inhibitory effects on various biological pathways, making it a candidate for treating several diseases.

  • Molecular Formula : C₈H₄ClFN₂
  • Molecular Weight : 198.58 g/mol
  • CAS Number : 1246088-61-8

Biological Activity Overview

The biological activities of this compound primarily revolve around its ability to inhibit specific kinases and phosphodiesterases (PDEs). Notably, it has been studied for its role as a selective inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various cellular processes including cell survival and proliferation.

Research indicates that the compound acts by binding to the ATP-binding site of SGK-1, thereby preventing substrate phosphorylation. This inhibition can lead to reduced cell growth in certain cancer types, suggesting its potential as an anticancer agent.

Inhibitory Effects on SGK-1

A study outlined in a patent (WO2006063167A1) describes the synthesis of various pyrrolo[2,3-b]pyridine derivatives and their efficacy as SGK-1 inhibitors. The results demonstrated that these compounds could effectively reduce SGK-1 activity in vitro, which is crucial for developing treatments for conditions like cancer and diabetes .

Phosphodiesterase Inhibition

Another significant study focused on the compound's role as a phosphodiesterase inhibitor. The derivative exhibited selective inhibition against PDE4B, with an IC50 value indicating strong potency. This activity was linked to the compound's ability to modulate inflammatory responses by inhibiting TNF-α release from macrophages .

CompoundTarget EnzymeIC50 (µM)Effect
1H-Pyrrolo[2,3-b]pyridineSGK-1Not specifiedInhibition of cell growth
5-chloro-4-(6-fluoro-2-pyridinyl)-PDE4B0.48Inhibition of TNF-α release

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of pyrrolo[2,3-b]pyridine indicate that modifications at the 5 and 6 positions significantly affect biological activity. For instance, the introduction of halogen groups enhances binding affinity to target enzymes .

Key Findings:

  • Substituent Effects : The presence of chlorine and fluorine atoms at specific positions improves potency against SGK-1 and PDE4B.
  • Selectivity : Compounds were evaluated against a panel of CNS receptors where they showed selectivity towards PDE4B while maintaining low activity against other targets .

Q & A

Q. What are the established synthetic routes for 5-chloro-4-(6-fluoro-2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine, and how is regioselectivity ensured?

The compound is synthesized via multi-step protocols involving halogenation and cross-coupling reactions. Key steps include:

  • Halogenation : Bromination at the 5-position of the pyrrolo[2,3-b]pyridine core using reagents like N-bromosuccinimide (NBS) in DMF .
  • Cross-coupling : Suzuki-Miyaura coupling with 6-fluoro-2-pyridinyl boronic acid under palladium catalysis to introduce the 4-substituent .
    Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents at the 3-position of the pyrrolo[2,3-b]pyridine core direct electrophilic substitution to the 5-position. Characterization via 1^1H/13^13C NMR and LC-MS confirms regiochemical fidelity .

Q. How is the structural identity of this compound validated in academic research?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for pyridinyl groups) .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching (<5 ppm error) confirms molecular formula (e.g., C12_{12}H7_7ClFN3_3) .
  • X-ray crystallography (if crystalline): Resolves bond angles and torsional strain in the fused bicyclic system .

Q. What preliminary biological activities are reported for this compound?

Early studies highlight kinase inhibition (e.g., FGFR1–3) and antitumor potential:

  • Kinase assays : IC50_{50} values in the nanomolar range against FGFR1 (7 nM) and FGFR2 (9 nM) .
  • In vitro cytotoxicity : Inhibition of 4T1 breast cancer cell proliferation (EC50_{50} = 50 nM) via apoptosis induction .

Advanced Research Questions

Q. How are structure-activity relationships (SARs) optimized for FGFR inhibition?

SAR optimization focuses on:

  • Core modifications : Introducing electron-withdrawing groups (e.g., Cl at C5) enhances binding to the ATP pocket of FGFR1 .
  • Substituent tuning : Fluorine at the 6-position of the pyridine ring improves metabolic stability and bioavailability .
  • Hydrophobic interactions : 3-Methoxy groups in derivatives enhance affinity for hydrophobic pockets in FGFR2 .
    Table 1 : Key SAR Data for FGFR Inhibition
DerivativeR-GroupFGFR1 IC50_{50} (nM)FGFR2 IC50_{50} (nM)
4h-Cl79
4i-CF3_31215

Q. What methodologies resolve contradictions in reported synthetic yields for N1-alkylated derivatives?

Discrepancies in alkylation yields (e.g., 36–75% ) are addressed via:

  • Solvent optimization : Switching from THF to acetone improves reactivity of alkyl halides in N1-alkylation .
  • Catalyst screening : Tetrabutylammonium bisulfate enhances phase-transfer efficiency in biphasic systems .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during methyl iodide addition .

Q. How are in vitro and in vivo models used to evaluate antitumor efficacy?

  • In vitro :
    • Proliferation assays : 4T1 cells treated with 0.1–100 µM compound; viability measured via MTT .
    • Migration/invasion : Transwell assays quantify inhibition of metastatic potential .
  • In vivo :
    • Xenograft models : Subcutaneous implantation of 4T1 cells in BALB/c mice; tumor volume monitored post-treatment (10 mg/kg, oral) .
    • Pharmacokinetics : Plasma half-life (t1/2_{1/2} = 4.2 h) and bioavailability (F = 45%) assessed via LC-MS/MS .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity profiling : Broad kinase panels (e.g., 400+ kinases) identify off-target hits (e.g., ABL1 inhibition at IC50_{50} >1 µM) .
  • Computational docking : Molecular dynamics simulations predict binding poses to avoid conserved kinase regions .
  • Proteomics : SILAC-based quantification of downstream signaling proteins (e.g., MAPK, PI3K) confirms pathway specificity .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in biological activity between structural analogs?

  • Electrostatic potential mapping : Compare charge distribution (e.g., fluorine’s electronegativity) to explain variance in FGFR1 binding .
  • Metabolic stability assays : Hepatic microsome studies (human/rodent) correlate half-life differences with substituent effects .
  • Crystallographic overlay : Superimpose X-ray structures of analogs to identify steric clashes or hydrogen-bonding variations .

Q. What analytical techniques validate compound purity in kinase assays?

  • HPLC-DAD : Purity >98% confirmed at 254 nm (C18 column, acetonitrile/water gradient) .
  • Residual solvent analysis : Headspace GC-MS detects traces of DMF or THF (<500 ppm) .
  • Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values ensure batch consistency .

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